molecular formula C20H25N3O2 B11574549 1-butyl-N-(2,3-dimethoxybenzyl)-1H-benzimidazol-2-amine

1-butyl-N-(2,3-dimethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11574549
M. Wt: 339.4 g/mol
InChI Key: GZLQUQSOMHOETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound belonging to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

The synthesis of 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzodiazole core, followed by the introduction of the butyl group and the dimethoxyphenylmethyl substituent. Common reagents used in these reactions include butyl halides, dimethoxybenzyl halides, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

Scientific Research Applications

1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The butyl and dimethoxyphenylmethyl groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar compounds to 1-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE include other benzodiazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and selectivity. For example:

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-butyl-N-[(2,3-dimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C20H25N3O2/c1-4-5-13-23-17-11-7-6-10-16(17)22-20(23)21-14-15-9-8-12-18(24-2)19(15)25-3/h6-12H,4-5,13-14H2,1-3H3,(H,21,22)

InChI Key

GZLQUQSOMHOETJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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